molecular formula C23H19ClN2OS B2765035 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358544-64-5

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2765035
CAS RN: 1358544-64-5
M. Wt: 406.93
InChI Key: KLOGGWAWYKUXOH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. It has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit the growth and survival of cancer cells.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The compound of interest, 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, has not been directly studied in the provided literature. However, related compounds have been investigated for their molecular structures and hydrogen bonding properties, which are crucial in understanding the chemical behavior and potential applications of such compounds. For example, Kubicki et al. (2000) examined the crystal structures of three anticonvulsant enaminones, highlighting the importance of hydrogen bonding in their molecular configurations, which could be relevant to understanding the structural properties of the compound (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Anticancer Activity

Atta and Abdel‐Latif (2021) explored the synthesis of new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and evaluated their anticancer activities. This research demonstrates the potential of thiophene-based compounds in developing new therapeutic agents, suggesting a possible area of application for the compound of interest in cancer research (Atta & Abdel‐Latif, 2021).

Electropolymerization and Material Science Applications

The electropolymerization of thiophene derivatives has been studied for their applications in material science, particularly in conducting polymers. Visy, Lukkari, and Kankare (1994) investigated terthiophene derivatives, highlighting how substituents can influence polymerizability and the properties of the resulting polymers. This research indicates the potential of the compound for applications in the development of new materials with specific electrical and optical properties (Visy, Lukkari, & Kankare, 1994).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-2-16-6-5-7-19(14-16)25-23(27)22-21(26-12-3-4-13-26)20(15-28-22)17-8-10-18(24)11-9-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOGGWAWYKUXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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